molecular formula C23H23FN4O2 B2916061 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1207029-56-8

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2916061
CAS No.: 1207029-56-8
M. Wt: 406.461
InChI Key: JZTZMNWAYSZDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a high-purity chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified researchers and professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with established laboratory safety protocols. Specific applications, mechanisms of action, and detailed research value for this compound should be verified by the researcher through scientific literature.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-19-6-8-20(9-7-19)30-21-4-1-3-18(17-21)5-10-22(29)27-13-15-28(16-14-27)23-25-11-2-12-26-23/h1-4,6-9,11-12,17H,5,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZMNWAYSZDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly within the central nervous system (CNS). The presence of the piperazine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and kinases, which are crucial for mediating various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colorectal carcinoma) and SK-BR-3 (breast cancer), with a notable growth inhibition percentage at specific concentrations .

CompoundCancer Cell LineGI Value at 10 μM
4bHOP-9286.28%
4aHCT-11640.87%
4hSK-BR-346.14%

CNS Activity

The piperazine component suggests that this compound may act as a CNS agent, potentially influencing neurotransmitter systems. Research indicates that similar compounds can modulate serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of the compound exhibit promising antiproliferative effects against various cancer cell lines. For example, one study highlighted a derivative's IC50 value of 4.363 μM against HCT116 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
  • ADME-Tox Profiling : ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions suggest favorable drug-likeness properties for the compound, enhancing its viability as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, linker groups, and biological activities. Below is a comparative analysis based on the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound : 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one Propan-1-one linker; 4-fluorophenoxy-phenyl and pyrimidinyl-piperazine substituents ~421.4 (calculated) Not explicitly reported -
(4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone Methanone linker; direct 4-fluorophenyl attachment to piperazine ~314.3 (calculated) Potential CNS activity (structural similarity to H3 ligands) Spencer et al.
(E)-1-Phenyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one oxime Propan-1-one linker with phenyl and oxime groups ~353.4 (calculated) Enhanced binding affinity due to oxime moiety Kolasa et al.
2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (Compound 16) Amino substituent on propan-1-one; 3-(trifluoromethyl)phenyl on piperazine 302.14 (ESI-MS) Antiseizure activity (in vivo)
QD3: 1-(4-(4-Fluorobenzoyl)phenoxy)propyl-piperazine derivative Ethanone linker; fluorobenzoyl-phenoxy substituent 534.1 (ESI-MS) Dual histamine H3 receptor antagonism and antioxidant properties
3-(4-Fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h) Propan-1-one with phenylthio and sulfonyl groups - Potent COX-2 inhibition (IC50 = 0.08 µM)

Key Observations:

Linker Modifications: The propan-1-one linker in the target compound is shared with COX-2 inhibitors (e.g., 4h in ), which exhibit anti-inflammatory activity. Replacing the sulfonyl group in 4h with a pyrimidinyl-piperazine moiety may shift selectivity toward CNS targets.

Trifluoromethyl substituents (e.g., Compound 16 ) increase metabolic stability and electron-withdrawing effects, critical for antiseizure activity.

Biological Activity :

  • Pyrimidinyl-piperazine derivatives (e.g., QD3 ) show dual functionality (receptor antagonism + antioxidant effects), suggesting the target compound may similarly combine multiple mechanisms.
  • COX-2 inhibitors like 4h highlight the propan-1-one scaffold’s versatility in enzyme targeting, though substituent choice dictates specificity.

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